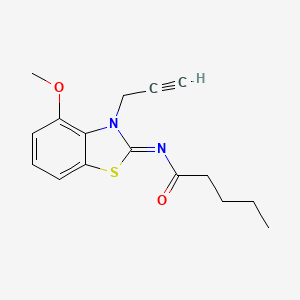

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide

Description

Properties

IUPAC Name |

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-4-6-10-14(19)17-16-18(11-5-2)15-12(20-3)8-7-9-13(15)21-16/h2,7-9H,4,6,10-11H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTQGXCICIXLSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N=C1N(C2=C(C=CC=C2S1)OC)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide typically involves the reaction of 4-methoxy-3-prop-2-ynyl-1,3-benzothiazole with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound is being investigated for its potential as a therapeutic agent due to its unique structural features that may confer specific biological activities. Its benzothiazole core is known for diverse pharmacological properties, including anti-cancer and anti-inflammatory effects. Research has indicated that derivatives of benzothiazole can exhibit antiviral properties, making N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide a candidate for further exploration in antiviral drug development.

Case Study: Antiviral Activity

A study on related compounds demonstrated broad-spectrum antiviral effects against viruses such as HIV and Hepatitis B Virus (HBV). The mechanism of action involved increasing intracellular levels of APOBEC3G, which inhibits viral replication. This suggests that this compound could similarly enhance antiviral responses through its structural analogs .

Biological Probes

The compound's unique structure allows it to function as a probe in biological research to study various cellular processes and interactions. Its ability to interact with specific molecular targets can help elucidate pathways involved in diseases.

Case Study: Mechanistic Studies

Research involving similar benzothiazole derivatives has shown their ability to modulate enzyme activity by binding to specific receptors. This property can be harnessed to investigate the roles of various enzymes in metabolic pathways or disease states.

Industrial Applications

Synthesis of Complex Molecules

In an industrial context, this compound may serve as a precursor for the synthesis of other complex organic molecules or act as a catalyst in chemical reactions. Its unique reactivity profile can facilitate the development of new synthetic routes in organic chemistry.

Mechanism of Action

The mechanism of action of N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide: This compound has a similar structure but includes a nitro group, which may confer different chemical properties and biological activities.

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide: This compound contains a pyrrolidinylsulfonyl group, which may affect its solubility and reactivity.

Uniqueness

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Biological Activity

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₄H₁₅N₃O₂S

- Molecular Weight : 273.35 g/mol

- IUPAC Name : this compound

Structural Features

The compound features a benzothiazole ring, which is known for its pharmacological properties, and a pentanamide side chain that may influence its bioactivity.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. A study reported that compounds similar to N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene) showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Benzothiazole derivatives have been investigated for their anticancer potential. In vitro studies demonstrated that compounds with similar structures inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Enzyme Inhibition

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene) has shown promise as an inhibitor of specific enzymes involved in tumorigenesis. For instance, it was found to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene) in vivo using mouse models. The results indicated a significant reduction in tumor size compared to control groups, suggesting strong anticancer efficacy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related benzothiazole compounds. The study reported that modifications in the functional groups significantly influenced the antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅N₃O₂S |

| Molecular Weight | 273.35 g/mol |

| Antimicrobial Activity | Active against E. coli, S. aureus |

| Anticancer Activity | Inhibits MCF-7, HeLa cells |

| Enzyme Inhibition | Inhibits MMPs |

Q & A

Basic: What are the recommended synthetic routes for N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step organic reactions. A common approach includes:

Precursor Preparation : Start with a substituted benzothiazole scaffold. For example, introduce the methoxy group via nucleophilic aromatic substitution using sodium methoxide under reflux conditions .

Propargylation : React the intermediate with propargyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C to install the propargyl group at position 3 .

Pentanamide Conjugation : Use a coupling agent (e.g., EDC/HOBt) to attach pentanoic acid derivatives to the benzothiazole nitrogen. Optimize solvent polarity (e.g., DCM vs. THF) to enhance yield .

Key Considerations :

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Purify via column chromatography (silica gel, hexane/EtOAc gradient).

- Control moisture sensitivity by using anhydrous solvents and inert atmospheres .

Advanced: How can structural ambiguities in this compound be resolved using spectroscopic and computational methods?

Methodological Answer:

- NMR Spectroscopy :

- Use ¹H-¹³C HSQC and HMBC to confirm the imine (C=N) linkage and propargyl group positioning. Compare chemical shifts with similar benzothiazoles (e.g., δ 160–165 ppm for C=N in ¹³C NMR) .

- Analyze coupling constants (e.g., J = 2–3 Hz for propargyl protons) to distinguish from allenic byproducts.

- Mass Spectrometry : High-resolution MS (HRMS) can validate the molecular formula (C₁₈H₁₉N₂O₂S, theoretical MW: 339.12 g/mol).

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict IR vibrational modes (e.g., C≡C stretch at ~2100 cm⁻¹) and compare with experimental IR data .

Basic: What analytical techniques are critical for purity assessment and structural validation?

Methodological Answer:

- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection (λ = 254 nm) to achieve ≥95% purity.

- Elemental Analysis : Verify C, H, N, S content (e.g., expected %C: 63.69; %H: 5.59) to confirm stoichiometry .

- Melting Point : Compare with literature values for analogous compounds (e.g., 180–185°C for benzothiazole derivatives) .

Advanced: How can researchers address low yields in the propargylation step?

Methodological Answer:

- DOE (Design of Experiments) : Vary temperature (50–90°C), solvent (DMF vs. acetonitrile), and base (K₂CO₃ vs. Cs₂CO₃) to identify optimal conditions .

- Catalyst Screening : Test CuI or Pd(PPh₃)₄ to facilitate alkyne coupling, especially if steric hindrance occurs.

- Byproduct Analysis : Use LC-MS to detect undesired products (e.g., over-alkylation) and adjust stoichiometry (propargyl bromide: 1.2–1.5 eq.) .

Basic: What biological assays are suitable for preliminary evaluation of this compound?

Methodological Answer:

- Antimicrobial Activity : Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use ciprofloxacin as a positive control .

- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Include a benzothiazole control (e.g., 2-(4-aminophenyl)benzothiazole) to benchmark activity .

- Enzyme Inhibition : Screen against COX-2 or topoisomerase II using fluorometric assays to explore anti-inflammatory/anticancer mechanisms .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

- Analog Synthesis : Modify substituents systematically (e.g., replace methoxy with ethoxy, vary pentanamide chain length) .

- In Silico Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., EGFR kinase). Validate with MD simulations to assess binding stability .

- Pharmacophore Mapping : Identify critical moieties (e.g., propargyl group for covalent binding) using Schrödinger’s Phase .

Basic: What are the stability profiles of this compound under different storage conditions?

Methodological Answer:

- Thermal Stability : Conduct TGA/DSC to determine decomposition temperature (Td). Store at –20°C in amber vials if Td < 100°C .

- Photodegradation : Expose to UV light (365 nm) and monitor via HPLC. Add antioxidants (e.g., BHT) if degradation exceeds 5% over 48 hours .

Advanced: How can researchers resolve contradictions in reported biological activities of similar benzothiazoles?

Methodological Answer:

- Meta-Analysis : Compare datasets from PubMed/Scopus entries (e.g., IC₅₀ variability in anticancer assays). Adjust for differences in cell lines or assay protocols .

- Proteomic Profiling : Use SILAC labeling to identify off-target interactions that may explain divergent results .

- Solubility Correction : Normalize activity data based on measured solubility (e.g., DMSO vs. PBS) to account for bioavailability differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.